Benzoic acid, 4-(1-hexynyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

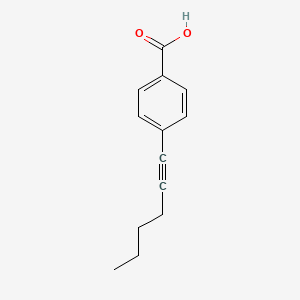

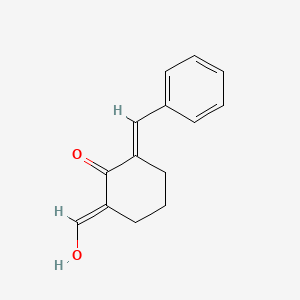

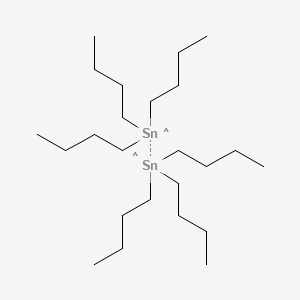

“Benzoic acid, 4-(1-hexynyl)-” is an organic compound that contains a total of 29 bonds. It has 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-(1-hexynyl)-” includes a six-membered aromatic ring, a carboxylic acid group, and a hydroxyl group . More detailed structural analysis may require advanced techniques such as X-ray diffraction .Chemical Reactions Analysis

While specific chemical reactions involving “Benzoic acid, 4-(1-hexynyl)-” are not available, benzoic acid, a related compound, can undergo various reactions. For example, it can be involved in acid-base reactions, changing from neutral to ionic forms . It can also be purified through recrystallization .Physical And Chemical Properties Analysis

“Benzoic acid, 4-(1-hexynyl)-” shares similar properties with benzoic acid. Benzoic acid is a colorless crystalline solid with a faintly pleasant odor. It is soluble in benzene, carbon tetrachloride, acetone, and alcohols. The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .科学研究应用

Biosynthesis in Plants and Bacteria

Benzoic acid is a crucial biosynthetic building block in both plants and bacteria. It plays a significant role in forming benzoyl and benzyl groups, essential in various natural products. This includes its presence in zaragozic acids, paclitaxel (taxol), salicylic acid, and even in complex structures like cocaine. The biosynthesis of benzoic acid involves pathways mirroring fatty acid β‐oxidation, highlighting its fundamental role in secondary metabolism in plants (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Molecular Orientation in Liquid Crystals

Benzoic acid derivatives such as 4-pentylbenzoic acid and 4-hexylbenzoic acid have been studied for their behavior in liquid crystals. These studies, involving infrared spectroscopy, reveal how molecular orientation affects the stability of hydrogen-bonded benzoic acid dimers. This understanding is crucial for applications in materials science, especially in the development of new liquid crystalline materials (Kato, Jin, Kaneuchi, & Uryu, 1993).

Catalytic Functionalization in Organic Synthesis

The selective C–H bond functionalization of benzoic acids, including its derivatives, is a significant area in organic synthesis. Techniques like Pd(II)-catalyzed meta-C–H functionalizations provide valuable tools for creating synthetically useful benzoic acid derivatives. Such advancements are integral for drug molecule development and exploring natural products' structural diversity (Li, Cai, Ji, Yang, & Li, 2016).

Natural Occurrence and Additive Uses

Benzoic acid and its derivatives are naturally present in plant and animal tissues and are extensively used as preservatives and flavoring agents. Their widespread occurrence and utilization, especially in food, cosmetics, and pharmaceutical products, make them a subject of various environmental and health-related studies (Del Olmo, Calzada, & Nuñez, 2017).

安全和危害

属性

IUPAC Name |

4-hex-1-ynylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFSWQRWLDUJQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440722 |

Source

|

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(1-hexynyl)- | |

CAS RN |

180516-85-2 |

Source

|

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)